2-(4-chlorophenoxy)-N,N-dimethylethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N,N-dimethylethanimidamide is an organic compound that belongs to the class of phenoxy compounds. This compound is characterized by the presence of a chlorophenoxy group attached to an ethanimidamide backbone. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N,N-dimethylethanimidamide typically involves the reaction of 4-chlorophenol with N,N-dimethylethanimidamide under specific conditions. One common method involves the use of potassium hydroxide (KOH) to generate the phenoxy ion from 4-chlorophenol, which then reacts with the ethanimidamide compound to form the desired product . The reaction is usually carried out in a solvent such as methylene dichloride, with aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity of the product. Post-reaction, the product is typically purified through extraction and drying methods .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenoxy)-N,N-dimethylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenoxyacetic acid derivatives, while substitution reactions can produce various substituted phenoxy compounds .
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N,N-dimethylethanimidamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N,N-dimethylethanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit histamine release, making it useful in allergy treatments . The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Chlorphenesin: A muscle relaxant with a related chemical structure.
Substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols: Compounds with fungicidal activity.
Uniqueness
2-(4-chlorophenoxy)-N,N-dimethylethanimidamide stands out due to its unique combination of a chlorophenoxy group and an ethanimidamide backbone, which imparts distinct chemical and biological properties. Its versatility in various applications, from chemistry to medicine, highlights its significance in scientific research .
Eigenschaften
Molekularformel |
C10H13ClN2O |
---|---|
Molekulargewicht |
212.67 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N,N-dimethylethanimidamide |
InChI |
InChI=1S/C10H13ClN2O/c1-13(2)10(12)7-14-9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3 |
InChI-Schlüssel |
YGBYEJLZXKYUIU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=N)COC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.